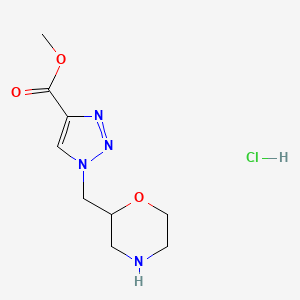

Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Description

Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a morpholine moiety, and a carboxylate ester group, making it a versatile molecule for chemical reactions and biological interactions.

Properties

IUPAC Name |

methyl 1-(morpholin-2-ylmethyl)triazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3.ClH/c1-15-9(14)8-6-13(12-11-8)5-7-4-10-2-3-16-7;/h6-7,10H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGXDLKVIRFUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC2CNCCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring is often synthesized via a Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the triazole ring is replaced by the morpholine.

Esterification: The carboxylate ester group is typically introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the ester group.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the triazole ring or the morpholine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The 1,2,3-triazole moiety has been extensively studied for its antimicrobial properties. Compounds containing this scaffold have shown efficacy against a range of bacterial and fungal pathogens. For instance, derivatives of triazoles have been reported to exhibit potent antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

Anticancer Properties

Research indicates that triazole derivatives can act as inhibitors of various kinases involved in cancer progression. Specifically, compounds similar to methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride have been investigated for their ability to inhibit c-Met kinase, which is implicated in several types of cancer including non-small cell lung cancer . The structural modifications at the triazole ring can enhance selectivity and potency, making these compounds promising candidates for further development.

Cytokine Inhibition

Triazole derivatives have also been explored for their potential to inhibit cytokine production, which plays a crucial role in inflammatory diseases. The ability to modulate cytokine levels can be beneficial in treating conditions such as rheumatoid arthritis and other chronic inflammatory disorders .

Agricultural Applications

Agrochemicals

The application of triazole compounds in agriculture primarily revolves around their use as fungicides. Triazoles are known for their ability to inhibit sterol biosynthesis in fungi, thereby preventing fungal growth and reproduction. This compound could potentially be utilized in formulations aimed at protecting crops from fungal pathogens .

Plant Growth Regulation

Some studies suggest that triazoles may also function as plant growth regulators. They can influence plant metabolism and growth patterns by modulating the synthesis of gibberellins and other hormones. This application is particularly relevant in enhancing crop yield and resilience against environmental stresses .

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of morpholine with appropriate azides or alkynes under copper-catalyzed conditions. The resulting triazole ring structure is characterized by its planar conformation, which is crucial for biological activity due to its ability to fit into enzyme active sites effectively .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, while the morpholine moiety can enhance solubility and bioavailability. The carboxylate ester group can undergo hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

- 1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Methyl 1-(piperidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate

- Ethyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine moiety enhances its solubility and potential for biological interactions, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities including anticancer and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:

- Chemical Formula : C₉H₁₄ClN₄O₃

- Molecular Weight : 232.68 g/mol

- Functional Groups : Triazole, carboxylate, morpholine

Anticancer Activity

- Mechanism of Action :

-

Case Studies :

- In vitro studies have shown that derivatives of triazole compounds exhibit significant cytotoxicity against several cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). For instance, one study reported an IC₅₀ value of 0.43 µM for a related triazole compound against HCT116 cells .

-

Data Table: Anticancer Activity of Triazole Derivatives

Compound Name Cell Line IC₅₀ (µM) Mechanism Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate HCT116 0.43 Induces apoptosis Compound A MCF-7 1.1 ROS generation Compound B HepG2 2.6 Caspase activation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. The presence of the triazole ring contributes to its ability to disrupt microbial cell membranes and inhibit growth.

- Research Findings :

-

Data Table: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Escherichia coli 15 Staphylococcus aureus 10 Candida albicans 5

Q & A

Q. What are the most reliable synthetic routes for preparing Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, and how are intermediates validated?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for 1,2,3-triazole formation. Key steps include:

- Reacting a morpholin-2-ylmethyl azide precursor with methyl propiolate under CuSO₄/sodium ascorbate catalysis .

- Intermediate validation via -NMR to confirm triazole regiospecificity (1,4-disubstitution) and LC-MS for molecular weight confirmation .

- Final hydrochloride salt formation using HCl in methanol, followed by recrystallization for purity ≥95% .

Q. How can the purity and structural integrity of this compound be rigorously confirmed?

- Chromatography : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

- Spectroscopy : - and -NMR to verify substituent positions (e.g., triazole C-H at δ 8.1–8.3 ppm, morpholine protons at δ 3.5–4.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion [M+H] at m/z 283.12 (free base) and adducts (e.g., +Cl⁻) .

Q. What crystallographic tools are recommended for resolving its solid-state structure?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Structure solution : Employ SHELXT for phase problem resolution via dual-space methods .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H···Cl interactions) .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved during structural characterization?

- Scenario : Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility or solvent effects.

- Methodology :

- Perform variable-temperature NMR to probe dynamic behavior (e.g., morpholine ring puckering) .

- Compare DFT-optimized gas-phase structures (using Gaussian or ORCA) with crystallographic data to identify steric or electronic biases .

- Validate hydrogen-bonding networks via Hirshfeld surface analysis (CrystalExplorer) .

Q. What strategies optimize the regioselectivity of the triazole ring in scalable synthesis?

- Catalytic system : Use CuI/THPTA (tris-hydroxypropyltriazolylmethylamine) to enhance CuAAC efficiency and reduce side reactions (e.g., alkyne homocoupling) .

- Solvent optimization : Aqueous tert-butanol improves reaction kinetics and product isolation .

- In situ monitoring : ReactIR tracks azide consumption (ν ~2100 cm) to terminate reactions at >95% conversion .

Q. How can computational modeling predict the compound’s pharmacokinetic or target-binding properties?

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with triazole-binding pockets). Focus on morpholine’s hydrogen-bond acceptor sites .

- ADMET prediction : SwissADME evaluates logP (target ~1.5–2.5 for CNS permeability) and metabolic stability (CYP450 isoform interactions) .

- MD simulations : GROMACS assesses conformational stability in lipid bilayers or protein binding sites over 100-ns trajectories .

Q. What experimental controls are critical when analyzing its stability under varying pH conditions?

- Buffer selection : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to avoid precipitation .

- Degradation markers : Monitor via HPLC for hydrolysis products (e.g., free carboxylic acid at pH >10) or morpholine ring oxidation .

- Temperature dependence : Arrhenius plots (25–60°C) predict shelf-life at 25°C using accelerated stability data .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed -NMR chemical shifts?

- Root cause : Anisotropic effects from the triazole ring or crystal packing may shift proton environments.

- Resolution :

- Compare experimental shifts with DFT-calculated (GIAO method) shifts in implicit solvent models (e.g., PCM) .

- Use - COSY and NOESY to confirm through-space correlations obscured in static models .

Methodological Best Practices

Q. What protocols ensure reproducibility in hydrochloride salt formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.